N-p-Tolyl-D-glucosylamine N-p-Tolyl-D-glucosylamine
Brand Name: Vulcanchem
CAS No.: 29355-12-2
VCID: VC18520027
InChI: InChI=1S/C13H19NO5/c1-7-2-4-8(5-3-7)14-13-12(18)11(17)10(16)9(6-15)19-13/h2-5,9-18H,6H2,1H3/t9-,10-,11+,12-,13?/m1/s1
SMILES:
Molecular Formula: C13H19NO5
Molecular Weight: 269.29 g/mol

N-p-Tolyl-D-glucosylamine

CAS No.: 29355-12-2

Cat. No.: VC18520027

Molecular Formula: C13H19NO5

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

N-p-Tolyl-D-glucosylamine - 29355-12-2

Specification

CAS No. 29355-12-2
Molecular Formula C13H19NO5
Molecular Weight 269.29 g/mol
IUPAC Name (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylanilino)oxane-3,4,5-triol
Standard InChI InChI=1S/C13H19NO5/c1-7-2-4-8(5-3-7)14-13-12(18)11(17)10(16)9(6-15)19-13/h2-5,9-18H,6H2,1H3/t9-,10-,11+,12-,13?/m1/s1
Standard InChI Key SCLFETMCMRCGEO-HENWMNBSSA-N
Isomeric SMILES CC1=CC=C(C=C1)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Canonical SMILES CC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-p-Tolyl-D-glucosylamine belongs to the class of β-D-glycopyranosylamines, where the anomeric carbon of D-glucose forms a glycosylamine bond with the aromatic p-tolyl group. Its IUPAC name is (2R,3S,4S,5R)2-(hydroxymethyl)6-(4-methylanilino)oxane-3,4,5-triol(2R,3S,4S,5R)-2\text{-(hydroxymethyl)}-6\text{-(4-methylanilino)oxane-3,4,5-triol}, reflecting its pyranose ring conformation and substituent positions . The SMILES notation CC1=CC=C(C=C1)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O\text{CC1=CC=C(C=C1)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O} encodes its stereochemistry, emphasizing the β-configuration at the anomeric center .

Synthesis and Purification Strategies

Conventional Preparation Methods

N-p-Tolyl-D-glucosylamine is synthesized via the condensation of D-glucose with p-toluidine under acidic conditions. Key steps include:

  • Glucose Activation: Protonation of the anomeric hydroxyl group under HCl catalysis.

  • Nucleophilic Attack: p-Toluidine attacks the activated anomeric carbon, forming the glycosylamine bond.

  • Crystallization: Purification through ethanol recrystallization yields white crystalline solids with a melting point of 145°C .

Challenges in Synthesis

  • Competitive Hydrolysis: The glycosylamine bond is prone to acidic hydrolysis, requiring strict pH control (optimally pH 4–5) .

  • Anomeric Control: Reactions favor the β-anomer due to the stereoelectronic effects of the pyranose ring, though minor α-anomer formation may occur.

Reactivity and Degradation Pathways

Acetolysis Behavior

Acetolysis studies using Ac2OAcOHH2SO4\text{Ac}_2\text{O}-\text{AcOH}-\text{H}_2\text{SO}_4 mixtures (10:10:0.1, v/v) reveal two primary pathways:

Glycosylamine Bond Cleavage

The dominant reaction produces N-acetyl-p-toluidine (92% yield) and peracetylated glucose derivatives (Fig. 1) :

N-p-Tolyl-D-glucosylamineAc2O/H+N-Acetyl-p-toluidine+Penta-O-acetyl-D-glucose\text{N-p-Tolyl-D-glucosylamine} \xrightarrow{\text{Ac}_2\text{O}/\text{H}^+} \text{N-Acetyl-p-toluidine} + \text{Penta-O-acetyl-D-glucose}

Conditions: Room temperature, 48 hours.

Competing Reactions

  • Amadori Rearrangement: Traces of 1-deoxy-1-p-toluidino-D-fructose derivatives form under prolonged acetolysis .

  • Partial Acetylation: Tetra-O-acetyl intermediates (1.5% yield) are detectable via thin-layer chromatography (TLC) .

Stability Trends

Comparative acetolysis of glycosylamines demonstrates the following stability order :

Pyranosylnucleosides>2-Acetamido-2-deoxy derivatives>Furanosylnucleosides>Neutral sugar glycosylamines\text{Pyranosylnucleosides} > \text{2-Acetamido-2-deoxy derivatives} > \text{Furanosylnucleosides} > \text{Neutral sugar glycosylamines}

This hierarchy reflects steric protection of the glycosylamine bond by bulky substituents.

Analytical and Computational Insights

Chromatographic Profiling

  • TLC Mobility: In chloroform-methanol (9:1), N-p-Tolyl-D-glucosylamine exhibits Rf=0.70R_f = 0.70, distinguishable from acetylated byproducts (Rf=0.240.65R_f = 0.24–0.65) .

  • HPLC Conditions: Reverse-phase C18 columns with acetonitrile-water gradients (20–80% over 20 min) resolve degradation products .

Computational Modeling

Density functional theory (DFT) simulations predict:

  • Bond Dissociation Energy (BDE): The glycosylamine C-N bond has a BDE of ~250 kJ/mol, explaining its susceptibility to acid-catalyzed cleavage.

  • Transition States: Acetolysis proceeds via a planar oxocarbenium ion intermediate stabilized by acetate counterions .

Applications and Research Implications

Synthetic Utility

  • Protecting Group Strategy: The p-tolyl group acts as a temporary amine protector in oligosaccharide synthesis.

  • Glycoconjugate Models: Mimics N-linked glycoproteins for studying enzymatic glycosylation .

Unanswered Questions

  • Biological Activity: No data exist on pharmacokinetics or toxicity, warranting cytotoxicity assays.

  • Catalytic Asymmetric Synthesis: Potential for enantioselective glycosylamine formation remains unexplored.

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